molecular formula C19H20N2O4 B2720488 2,3-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941992-64-9

2,3-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2720488
CAS No.: 941992-64-9
M. Wt: 340.379
InChI Key: SROPPEKVIOQVTR-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound with the molecular formula C19H20N2O4 and a molecular weight of 340.37 g/mol . It is supplied for research purposes and is not intended for diagnostic or therapeutic uses. This compound is part of a class of benzamide derivatives, which are recognized in scientific literature as structures of significant biological and pharmaceutical interest . Structurally related compounds featuring the 2-oxopyrrolidin-1-yl moiety have been investigated as potent antimicrotubule agents that target the colchicine-binding site on tubulin . Such compounds have demonstrated low nanomolar to micromolar antiproliferative activity against a range of human cancer cell lines, including HT-1080, HT-29, M21, and MCF7, and function by disrupting microtubule dynamics and blocking cell cycle progression in the G2/M phase . The synthesis of benzamide derivatives like this one typically involves the reaction of an aniline derivative with a benzoyl chloride in a basic medium . Researchers can utilize this compound as a building block or a reference standard in various biochemical and pharmacological studies, particularly in the exploration of novel anticancer agents and cytoskeleton-targeting therapeutics.

Properties

IUPAC Name

2,3-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-16-6-3-5-15(18(16)25-2)19(23)20-13-8-10-14(11-9-13)21-12-4-7-17(21)22/h3,5-6,8-11H,4,7,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROPPEKVIOQVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically starts with 2,3-dimethoxybenzoic acid. The acid is first converted to its corresponding acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 4-(2-oxopyrrolidin-1-yl)aniline in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction proceeds under reflux conditions to yield the desired benzamide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro or halogenated benzamides.

Scientific Research Applications

2,3-Dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and antibacterial activities.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The exact mechanism of action of 2,3-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features of Comparable Benzamides

Compound Name Benzoyl Substituents Phenyl Substituents Notable Functional Groups Reference
2,3-Dimethoxy-N-(4-nitrophenyl)benzamide 2,3-dimethoxy 4-nitro Nitro (electron-withdrawing)
2,3-Dimethoxy-N-(4-methylphenyl)benzamide (UYALEN) 2,3-dimethoxy 4-methyl Methyl (electron-donating)
N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(1H-pyrrol-1-yl)benzamide 3-pyrrolyl 4-(2-oxopyrrolidin-1-yl) Pyrrolidinone, pyrrole
4-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide Benzothiazolylidene 4-(2,5-dioxopyrrolidin-1-yl) Dioxopyrrolidinone, fluorine
Example 53 (from ) 2-fluoro, N-isopropyl Chromen-2-yl, fluorophenyl Fluorine, sulfonamide

Critical Analysis of Substituent Effects

Fluorine or Methyl Groups: Fluorine (in Example 53, ) increases metabolic stability and lipophilicity, while methyl groups (UYALEN, ) offer steric bulk without significant electronic effects.

Phenyl Substituents Pyrrolidinone vs. Methyl/Nitro: The 2-oxopyrrolidin-1-yl group in the target compound introduces a hydrogen-bond acceptor (carbonyl) and a five-membered lactam ring, which may improve binding to polar targets compared to inert methyl or nitro groups .

Amide Linkage Variations

  • Sulfonamide (Example 53, ) : Sulfonamide groups enhance acidity and hydrogen-bonding capacity compared to standard amides.
  • Benzothiazolylidene () : This planar heterocycle may facilitate intercalation or stacking interactions in biological targets .

Pharmacological Implications

  • Enzyme Inhibition: The pyrrolidinone group in compounds like N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(1H-pyrrol-1-yl)benzamide () may interact with catalytic sites of proteases or kinases .
  • Antiviral Potential: Fluorinated benzamides (e.g., Example 53, ) have been explored for antiviral activity, suggesting that the target compound’s methoxy groups could be optimized for similar applications.

Biological Activity

2,3-Dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound belonging to the benzamide class. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. The structure includes a dimethoxy-substituted benzamide core and a pyrrolidinone moiety, which may contribute to its unique biological profile.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22N2O4\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{4}

This structure features two methoxy groups at the 2 and 3 positions of the benzene ring, enhancing its lipophilicity and potentially influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Amide Bond : Reaction of 2,3-dimethoxybenzoic acid with an amine derivative under conditions that promote amide bond formation.
  • Use of Catalysts : Reagents such as triethylamine and solvents like tetrahydrofuran are often employed to facilitate the reaction.

Biological Activities

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The compound has shown potential as a free radical scavenger, which may contribute to its protective effects against oxidative stress.
  • Anticancer Activity : In vitro studies have indicated that this compound may inhibit the growth of cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantExhibits free radical scavenging activity
AnticancerInhibits growth in A549 lung cancer cells
Enzyme InteractionModulates activity of specific enzymes

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Binding : Potential interactions with specific receptors could modulate cellular signaling pathways related to growth and survival.

Case Studies

Recent research has explored the efficacy of various benzamide derivatives in anticancer therapies. For instance, studies involving similar compounds have reported significant inhibition of tumor growth in vitro and in vivo models.

Case Study Example

A study focused on related benzamide derivatives demonstrated that compounds with similar structural features effectively inhibited A549 lung cancer cell proliferation with IC50 values ranging from 10 to 30 µg/mL. This suggests that modifications in the benzamide structure can lead to enhanced biological activity.

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